tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate
CAS No.:
Cat. No.: VC18068725
Molecular Formula: C11H22N2O3S
Molecular Weight: 262.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H22N2O3S |
|---|---|
| Molecular Weight | 262.37 g/mol |
| IUPAC Name | tert-butyl N-[3-(methylsulfonimidoyl)cyclopentyl]carbamate |
| Standard InChI | InChI=1S/C11H22N2O3S/c1-11(2,3)16-10(14)13-8-5-6-9(7-8)17(4,12)15/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
| Standard InChI Key | IVUKFWKOHBQNDY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(C1)S(=N)(=O)C |
Introduction
tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate is a complex organic compound belonging to the class of carbamates. Carbamates are esters or salts of carbamic acid and are known for their diverse applications in chemical research and pharmaceutical development. This specific compound features a tert-butyl group, a cyclopentyl ring, and an imino group linked to a sulfur atom, making it structurally interesting for various applications in medicinal chemistry and synthetic organic chemistry.
Synthesis and Preparation
The synthesis of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate typically involves multiple steps, although specific synthetic pathways have not been detailed in available literature. Reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. Monitoring techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are often used to ensure successful formation of the desired product.
Potential Applications
This compound has potential applications in:
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Medicinal Chemistry: Due to its unique structural features, it may interact with biological macromolecules, suggesting potential therapeutic applications.
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Material Science: Its chemical properties and biological activities make it interesting for material science applications.
Chemical Reactions and Mechanisms
Understanding the reaction mechanisms and kinetics of tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate requires detailed studies using spectroscopic methods and computational chemistry approaches. The compound may participate in reactions typical for carbamates, such as hydrolysis or reactions with nucleophiles.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate | tert-butyl, cyclopentyl, imino, lambda6-sulfanyl | Potential in medicinal chemistry and material science |
| tert-butyl 4-(methoxy(methyl)amino)-4-oxobutylcarbamate | methoxy, oxo groups | Different pharmacological profiles |
| tert-butyl N-(1-imino-1-oxo-1lambda6-thiolan-3-yl)carbamate | thiolane ring structure | Unique sulfur-containing cyclic structure |
| methyl 3-[imino(methyl)oxo-lambda6-sulfanyl]benzoate | aromatic ring presence | Exhibits distinct electronic properties due to aromaticity |
Suppliers and Availability
tert-butyl N-{3-[imino(methyl)oxo-lambda6-sulfanyl]cyclopentyl}carbamate is available from suppliers such as Nanjing Shizhou Biology Technology Co., Ltd .
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